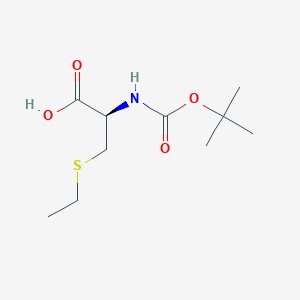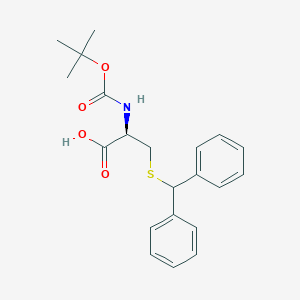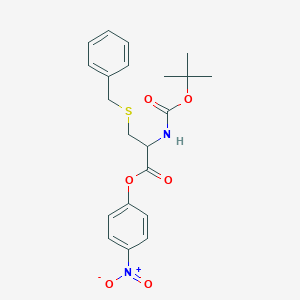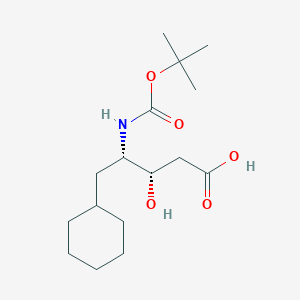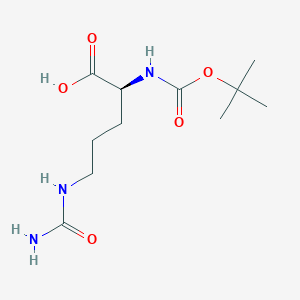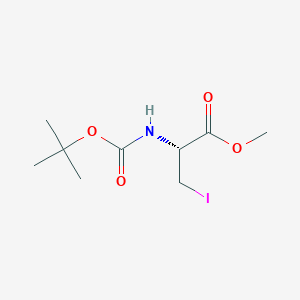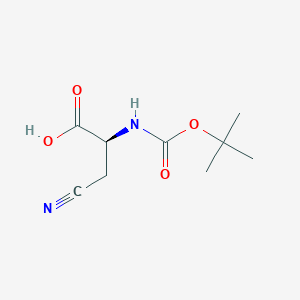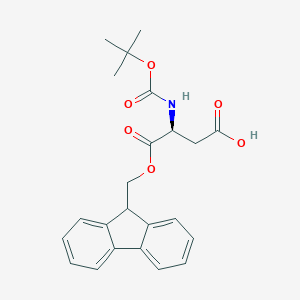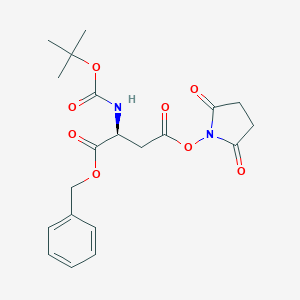
4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid
Overview
Description
“4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid” is a chemical compound with the linear formula C13H23NO4 . It has a CAS number of 162046-58-4 and a molecular weight of 257.333 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with a carboxylic acid group and a tert-butoxycarbonylaminomethyl group attached . The exact spatial configuration of these groups can vary, leading to different stereoisomers .Scientific Research Applications
Improved Synthesis Methods : An improved synthesis of a closely related compound, (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, was developed from 3-aminobenzoic acid, showcasing milder and more selective conditions for its production (Badland et al., 2010).
Molecular Structure Analysis : Studies on nitrogen-containing analogues of chorismic acid, which include derivatives of tert-butyloxycarbonyl amino cyclohexanecarboxylate, revealed their regular chair forms and extensive hydrogen bonding in crystals (Mackay et al., 1995).
Polyacetylene Synthesis : The compound was utilized in the synthesis and polymerization of novel amino acid-derived acetylene monomers, indicating its significance in the development of polymers with specific optical properties (Gao et al., 2003).
Synthesis of Isotopomers : The synthesis of isotopomers of N-(tert-butoxycarbonyl)-4-cyano-l-phenylalanine methyl ester, a related compound, expanded the utility of this modified amino acid as a vibrational reporter of local environments (Bazewicz et al., 2011).
Quantitative Analysis : The tert-butyloxycarbonyl group in amino acid and peptide derivatives was quantitatively analyzed using a specific method, indicating the importance of this group in analytical chemistry (Ehrlich-Rogozinski, 1974).
Chiroptical Properties : Research on amino acid-derived polymers emphasized the compound's role in influencing chiroptical properties of these materials (Qu et al., 2009).
Peptidomimetics Synthesis : The compound was employed in the synthesis of constrained peptidomimetics, showcasing its utility in peptide-based drug discovery (Mandal et al., 2005).
Catalysis in Amination : It was used in the efficient N-tert-butoxycarbonylation of amines, highlighting its role in catalysis and synthesis of protected amino acids (Heydari et al., 2007).
Stereoisomers Synthesis : A synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was developed, highlighting the compound's significance in stereochemistry (Bakonyi et al., 2013).
Mechanism of Action
Target of Action
BOC-TRANEXAMIC ACID, also known as “4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid” or “Boc-4-Amc-OH”, is a derivative of Tranexamic Acid (TXA). The primary target of TXA is plasminogen , a protein that plays a key role in the process of fibrinolysis . TXA acts as a lysine analogue and binds to the lysine binding sites on plasminogen .
Mode of Action
TXA exerts its antifibrinolytic effect by reversibly blocking the lysine binding sites on plasminogen . This prevents the conversion of plasminogen to plasmin, an enzyme that degrades fibrin, a protein involved in blood clotting . By inhibiting this conversion, TXA reduces fibrinolysis, thereby reducing bleeding .
Biochemical Pathways
The primary biochemical pathway affected by TXA is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, TXA prevents the degradation of fibrin, which is the final product of the coagulation cascade and forms the structural basis of blood clots . This results in the stabilization of blood clots and a reduction in bleeding .
Pharmacokinetics
The pharmacokinetics of TXA involve its absorption, distribution, metabolism, and excretion (ADME). TXA can be administered through several routes: orally, topically, or intravenously . The volume of distribution of TXA is 0.18 L/kg initially and its steady-state volume of distribution is 0.39 L/kg . TXA distributes into cerebrospinal fluid and the aqueous humor of the eye at concentrations approximately 1/10th of typical plasma concentrations .
Result of Action
The primary result of TXA’s action is a reduction in bleeding . This is particularly beneficial in conditions where fibrinolysis or hyperfibrinolysis is a factor, such as trauma, surgery, or certain bleeding disorders . In addition to reducing bleeding, TXA has been shown to have protective effects on the endothelium and beneficial modulation of inflammation and other responses following ischemia and reperfusion .
Action Environment
The action of BOC-TRANEXAMIC ACID, like that of TXA, can be influenced by various environmental factors. For instance, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions . The Boc group is stable towards most nucleophiles and bases . Handling should be done in a well-ventilated place, and contact with skin and eyes should be avoided .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
BOC-TRANEXAMIC ACID, like its parent compound tranexamic acid, is likely to interact with plasminogen and tissue-type plasminogen activator (tPA), impairing their interaction with the exposed lysine residues on the fibrin surface . This interaction prevents the maturation of plasminogen to plasmin, a fibrinolytic enzyme, thereby inhibiting fibrinolysis .
Cellular Effects
The cellular effects of BOC-TRANEXAMIC ACID are not well-studied. Tranexamic acid, from which BOC-TRANEXAMIC ACID is derived, has been reported to suppress posttraumatic inflammation and edema . It is also known to reduce bleeding rates and transfusion needs .
Molecular Mechanism
BOC-TRANEXAMIC ACID, similar to tranexamic acid, competitively and reversibly inhibits the activation of plasminogen . It binds at several distinct sites, including four or five low-affinity sites and one high-affinity site, which is involved in its binding to fibrin .
Temporal Effects in Laboratory Settings
The temporal effects of BOC-TRANEXAMIC ACID in laboratory settings are not well-documented. Tranexamic acid, the parent compound, has been shown to reduce trauma mortality when administered early, within 3 hours of injury .
Dosage Effects in Animal Models
While specific studies on BOC-TRANEXAMIC ACID in animal models are lacking, studies on tranexamic acid in dogs have shown that it improves clot strength and decreases fibrinolysis in blood samples in an in vitro hyperfibrinolysis model .
Metabolic Pathways
The metabolic pathways of BOC-TRANEXAMIC ACID are not well-characterized. Tranexamic acid metabolism does not appear to be a significant means of drug elimination .
Transport and Distribution
The transport and distribution of BOC-TRANEXAMIC ACID within cells and tissues are not well-documented. Tranexamic acid, the parent compound, is known to distribute into cerebrospinal fluid and the aqueous humor of the eye .
Subcellular Localization
The subcellular localization of BOC-TRANEXAMIC ACID is not well-studied. The parent compound, tranexamic acid, is known to exert its effects at various cellular compartments, including the endoplasmic reticulum, mitochondria, ribosome, and nucleus .
Properties
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEKNJGFCSHZID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347564 | |
| Record name | 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162046-58-4, 27687-14-5 | |
| Record name | 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1r,4r)-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


